N,N-Diethyl-2-methylprop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-methylprop-2-enethioamide is an organic compound with the molecular formula C₈H₁₅NS and a molecular weight of 157.276 g/mol . It is also known by other names such as 2-Propenethioamide, N,N-diethyl-2-methyl and N,N-diethyl-2-methyl-thioacrylamide . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.
Vorbereitungsmethoden
The synthesis of N,N-Diethyl-2-methylprop-2-enethioamide can be achieved through various synthetic routes. One common method involves the reaction of N,N-diethylamine with 2-methylprop-2-enethioyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N,N-Diethyl-2-methylprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the thioamide group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-methylprop-2-enethioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-methylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-2-methylprop-2-enethioamide can be compared with other similar compounds such as:
N,N-Diethyl-2-methylthioacetamide: This compound has a similar structure but with a different functional group, leading to variations in reactivity and applications.
N,N-Diethyl-2-methylprop-2-enamide: The oxygen analog of this compound, which exhibits different chemical properties and uses.
The uniqueness of this compound lies in its thioamide functional group, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
66756-94-3 |
---|---|
Molekularformel |
C8H15NS |
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
N,N-diethyl-2-methylprop-2-enethioamide |
InChI |
InChI=1S/C8H15NS/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
PGQMXQBPYMXDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.